molecular formula C13H19NO B1465954 2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL CAS No. 892871-67-9

2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL

Cat. No. B1465954
Key on ui cas rn: 892871-67-9
M. Wt: 205.3 g/mol
InChI Key: DAWCHHRBJSAGCY-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Add methallyl chloride (68.8 g, 0.760 mol, Aldrich) to a mixture of N-benzylethanolamine (100 g, 0.663 mol) and potassium carbonate (139 g, 1.00 mol) in water (600 mL). Heat the mixture to 62° C. for 23 h and then transfer to a separatory funnel. Extract the product with tert-butyl methyl ether (500 mL). Dry, filter, and concentrate the organic solution to give the title compound (131 g, 96%) as a colorless liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.20-7.33 (5H, m), 4.92 (1H, br s), 4.83 (1H, br s), 4.35 (1H, t), 3.53 (2H, s), 3.44-3.50 (2H, m), 2.94 (1H, s), 2.42 (2H, t), 1.69 (1H, s).
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
139 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[CH2:6]([NH:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH2:6]([N:13]([CH2:3][C:2]([CH3:4])=[CH2:1])[CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
139 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transfer to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
Extract the product with tert-butyl methyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCO)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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